ALRT1550

Description

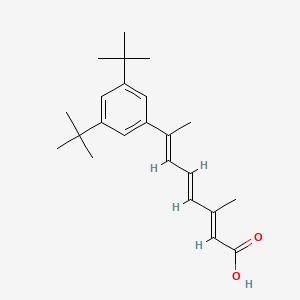

ALRT1550 is (2E,4E,6E)-isomer; LG100567 is (2E,4E,6Z)-isomer; structure given in first source

Properties

Key on ui mechanism of action |

LGD 1550 selectively binds to all three retinoic acid receptors (RAR-alpha, RAR-beta, and RAR-gamma), resulting in alterations in the expression of genes responsible for cell differentiation and proliferation. This agent also acts as an inhibitor of activator protein 1 (AP-1), a protein that mediates trophic responses and malignant transformation. |

|---|---|

CAS No. |

178600-20-9 |

Molecular Formula |

C23H32O2 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

(2E,4E,6E)-7-(3,5-ditert-butylphenyl)-3-methylocta-2,4,6-trienoic acid |

InChI |

InChI=1S/C23H32O2/c1-16(12-21(24)25)10-9-11-17(2)18-13-19(22(3,4)5)15-20(14-18)23(6,7)8/h9-15H,1-8H3,(H,24,25)/b10-9+,16-12+,17-11+ |

InChI Key |

JMPZTWDLOGTBPM-OUQSKUGOSA-N |

Isomeric SMILES |

C/C(=C\C(=O)O)/C=C/C=C(\C)/C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |

Canonical SMILES |

CC(=CC(=O)O)C=CC=C(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid ALRT 1550 ALRT-1550 ALRT1550 LG 100567 LG-100567 LG100567 |

Origin of Product |

United States |

Foundational & Exploratory

ALRT1550: A Potent and Selective Retinoic Acid Receptor Agonist - A Technical Guide

Introduction

ALRT1550, also known as LGD1550, is a synthetic retinoid that acts as a potent and selective agonist for the retinoic acid receptors (RARs).[1][2][3] Retinoids are a class of compounds derived from vitamin A that play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis. The biological effects of retinoids are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). This compound's selectivity for RARs makes it a valuable tool for investigating RAR-mediated signaling pathways and a potential therapeutic agent for various diseases, particularly cancer. This technical guide provides an in-depth overview of this compound, including its binding characteristics, biological activity, and the experimental protocols used to evaluate its function.

Core Properties of this compound

This compound is chemically known as (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid.[4][5] Its structure is designed for high-affinity binding to the ligand-binding pocket of RARs.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding Affinity of this compound [2][3][6]

| Receptor | Binding Affinity (Kd, nM) |

| Retinoic Acid Receptors (RARs) | ~1 - 4 |

| Retinoid X Receptors (RXRs) | ~270 - 556 |

Table 2: In Vitro Anti-proliferative Activity of this compound [1][2][3]

| Cell Line | Cancer Type | IC50 (nM) |

| UMSCC-22B | Human Oral Squamous Carcinoma | 0.22 ± 0.1 |

| SKOV-3 | Human Ovarian Cancer | Effective at 2.5, 5, and 10 µM |

| 2774 | Human Ovarian Cancer | Effective at 10 µM |

Table 3: In Vivo Antitumor Activity of this compound in a UMSCC-22B Xenograft Model [2]

| Dosing Regimen | Tumor Growth Inhibition |

| 3 - 75 µg/kg (daily, 5 days/week) | Up to 89% (dose-dependent) |

| 30 µg/kg (on established tumors) | 72 ± 3% |

Signaling Pathway

This compound exerts its biological effects by activating the retinoic acid receptor (RAR) signaling pathway. As an RAR agonist, this compound binds to RARs, which are ligand-activated transcription factors. In their inactive state, RARs form heterodimers with retinoid X receptors (RXRs) and are bound to retinoic acid response elements (RAREs) on the DNA, along with corepressor proteins. The binding of this compound to the RAR ligand-binding domain induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator complexes. This complex then initiates the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.

Figure 1. This compound-mediated RAR signaling pathway.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

Retinoic Acid Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of this compound for RARs and RXRs. A radiolabeled known ligand is used in competition with unlabeled this compound.

Methodology:

-

Preparation of Nuclear Extracts: Nuclear extracts containing RARs and RXRs are prepared from a suitable cell line (e.g., Sf9 insect cells infected with baculovirus expressing the receptor).

-

Radioligand: A tritiated RAR- or RXR-specific ligand (e.g., [³H]-all-trans retinoic acid) is used.

-

Competition Binding: Constant concentrations of the nuclear extract and radioligand are incubated with increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated at 4°C to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as hydroxylapatite adsorption or filter binding.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) is calculated from the IC50 value using the Cheng-Prusoff equation.

Figure 2. Workflow for a competitive binding assay.

In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the anti-proliferative activity of this compound on cancer cell lines. The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Methodology:

-

Cell Seeding: UMSCC-22B cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 7 days).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C.

-

Staining: The plates are washed, and the cells are stained with Sulforhodamine B solution.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The bound dye is solubilized with a Tris-base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 540 nm.

-

Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

In Vivo Human Oral Squamous Carcinoma Xenograft Model

This model is used to evaluate the antitumor activity of this compound in a living organism.

Methodology:

-

Animal Model: Athymic nude mice are used as they lack a functional immune system and will not reject human tumor cells.

-

Tumor Cell Implantation: UMSCC-22B cells are implanted subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

-

Treatment: this compound is administered orally (e.g., daily, 5 days a week) at various doses. A vehicle control group is also included.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Volume = (length x width²) / 2 is commonly used.

-

Monitoring: The animals' body weight and general health are monitored for signs of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

-

Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Synthesis and Characterization of a Highly Potent and Selective Isotopically Labeled Retinoic Acid Receptor Ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

ALRT1550: A Technical Guide to its Antiproliferative Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiproliferative properties of ALRT1550, a potent and selective retinoic acid receptor (RAR) agonist. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound in oncology. This document details the mechanism of action, quantitative data on its efficacy, and comprehensive experimental protocols for evaluating its effects.

Core Mechanism of Action: Selective RAR Agonism

This compound exerts its antiproliferative effects by selectively binding to and activating retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily. RARs form heterodimers with retinoid X receptors (RXRs), and this complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to the regulation of cellular processes critical to cancer progression, including proliferation, differentiation, and apoptosis.

This compound has demonstrated high-affinity binding to RARs with Kd values in the low nanomolar range (approximately 1-4 nM), while exhibiting significantly lower affinity for RXRs (Kd ≈ 270–556 nM), highlighting its selectivity as an RAR agonist.

Quantitative Data on Antiproliferative Activity

The antiproliferative effects of this compound have been quantified in several cancer cell lines. The available data on its inhibitory concentrations are summarized below.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| UMSCC-22B | Oral Squamous Carcinoma | IC50 | 0.22 ± 0.1 (SE) nM | [1][2] |

| SKOV-3 | Ovarian Cancer | % Growth Inhibition (2.5 µM) | 51% | [1] |

| SKOV-3 | Ovarian Cancer | % Growth Inhibition (5 µM) | 53% | [1] |

| SKOV-3 | Ovarian Cancer | % Growth Inhibition (10 µM) | 68% | [1] |

| 2774 | Ovarian Cancer | % Growth Inhibition (10 µM) | 46% | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language.

References

ALRT1550: A Technical Overview of a Potent Retinoic Acid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALRT1550, also known as LGD1550, is a synthetic retinoid that emerged from discovery programs as a highly potent and selective agonist for retinoic acid receptors (RARs). This document provides a detailed technical guide on the discovery and preclinical development of this compound, summarizing key quantitative data, experimental methodologies, and associated signaling pathways. Despite early promise in preclinical cancer models and entry into Phase I/II clinical trials for acute chemotherapy, the clinical development of this compound appears to have been discontinued, as there is no publicly available data from these trials.

Core Discovery and Mechanism of Action

This compound was identified as a novel retinoid with a strong affinity and selective activation profile for retinoic acid receptors (RARs) over retinoid X receptors (RXRs). Its chemical name is (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid. The primary mechanism of action of this compound is centered on its function as an RAR agonist.

Signaling Pathway

Upon entering the cell, this compound binds to cytoplasmic retinoic acid-binding proteins and is transported to the nucleus. In the nucleus, it binds to RARs, which are ligand-activated transcription factors. RARs form heterodimers with RXRs, and this complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis, leading to the observed anti-tumor effects.

Figure 1: this compound Signaling Pathway.

Preclinical Data

The preclinical development of this compound demonstrated its potential as an anti-cancer agent, particularly in oral squamous cell carcinoma.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies.

| Parameter | Receptor Subtype | Dissociation Constant (Kd) |

| Receptor Binding Affinity | Retinoic Acid Receptors (RARs) | ~1-4 nM |

| Retinoid X Receptors (RXRs) | ~270-556 nM |

Table 1: Receptor Binding Affinity of this compound.

| Cell Line | Assay Type | IC50 |

| In Vitro Efficacy | UMSCC-22B (Human Oral Squamous Carcinoma) | Cell Proliferation Assay |

Table 2: In Vitro Antiproliferative Activity of this compound.

| Model | Treatment | Dose Range | Tumor Growth Inhibition | Therapeutic Index |

| In Vivo Efficacy | Nude mice with UMSCC-22B xenografts | Daily oral administration (5 days/week) | 3-75 µg/kg | Up to 89% |

| Nude mice with established UMSCC-22B xenografts (~100 mm³) | 30 µg/kg | 72 ± 3% | Not Reported |

Table 3: In Vivo Antitumor Activity of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Retinoid Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of this compound for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).

Methodology:

-

Receptor Preparation: Full-length human RAR and RXR subtypes were expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified.

-

Radioligand: A tritiated retinoid with known high affinity for the receptors (e.g., [³H]-all-trans-retinoic acid for RARs) was used.

-

Competition Binding Assay:

-

A constant concentration of the purified receptor and the radioligand were incubated in a reaction buffer.

-

Increasing concentrations of unlabeled this compound were added to compete with the radioligand for binding to the receptor.

-

The reaction was allowed to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The receptor-ligand complexes were separated from the unbound radioligand using a method such as filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters was measured using liquid scintillation counting.

-

Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kd was then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Cell Proliferation Assay

Objective: To determine the concentration-dependent inhibitory effect of this compound on the proliferation of human oral squamous carcinoma cells.

Methodology:

-

Cell Culture: UMSCC-22B cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Drug Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The cells were incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is reduced by metabolically active cells to a purple formazan product.

-

Quantification: The formazan product was solubilized, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values were normalized to the vehicle control, and the IC50 value was determined by plotting the percentage of cell growth inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of orally administered this compound in a nude mouse model of human oral squamous carcinoma.

Methodology:

-

Animal Model: Athymic nude mice were used as the host for the tumor xenografts.

-

Tumor Cell Implantation: UMSCC-22B cells were harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of each mouse.

-

Treatment Initiation:

-

Tumor Growth Inhibition Study: Treatment with this compound or vehicle control began 3 days after tumor cell implantation.

-

Established Tumor Study: Treatment was initiated once the tumors reached a palpable size (e.g., ~100 mm³).

-

-

Drug Administration: this compound was administered orally, daily, for 5 days a week for the duration of the study.

-

Tumor Measurement: Tumor dimensions were measured regularly (e.g., twice weekly) using calipers, and tumor volume was calculated using the formula: (length × width²)/2.

-

Monitoring: The body weight and general health of the mice were monitored throughout the study to assess toxicity.

-

Endpoint: The study was terminated when the tumors in the control group reached a predetermined size, and the final tumor volumes and weights were recorded.

-

Data Analysis: The mean tumor volumes of the treated groups were compared to the vehicle control group to determine the percentage of tumor growth inhibition.

ALRT1550: A Technical Guide to its Biological Activity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALRT1550, also known as (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid, is a potent and selective synthetic retinoid that has demonstrated significant promise as an antiproliferative agent.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action through the retinoic acid receptor (RAR) signaling pathway, and a summary of its efficacy in preclinical models. Quantitative data from key studies are presented in tabular format for clarity, and detailed experimental methodologies are described based on available information. Furthermore, the core signaling pathway and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's function.

Core Biological Activity: Potent and Selective RAR Agonism

This compound is a selective agonist for retinoic acid receptors (RARs), which are nuclear hormone receptors that function as ligand-activated transcription factors.[1][2] Its high affinity for RARs and lower affinity for retinoid X receptors (RXRs) underscore its selectivity.[1][3] This selective binding initiates a cascade of molecular events that ultimately leads to the regulation of gene expression, influencing critical cellular processes such as proliferation, differentiation, and apoptosis.[4][5]

Quantitative Binding Affinity and Antiproliferative Potency

The biological activity of this compound has been quantified through various in vitro assays, demonstrating its exceptional potency. The following tables summarize the key quantitative data from preclinical studies.

| Parameter | Receptor | Value | Cell Line | Reference |

| Dissociation Constant (Kd) | Retinoic Acid Receptors (RARs) | ~1-4 nM | - | [1][3][6] |

| Dissociation Constant (Kd) | Retinoid X Receptors (RXRs) | ~270-556 nM | - | [1][3] |

Table 1: Receptor Binding Affinities of this compound. This table clearly illustrates the high and selective binding affinity of this compound for RARs over RXRs.

| Parameter | Cell Line | Value | Reference |

| IC50 | UMSCC-22B (Squamous Carcinoma) | 0.22 nM | [1][3][6] |

| IC50 | ME-180 (Cervical Carcinoma) | 1 nM | [1] |

Table 2: In Vitro Antiproliferative Activity of this compound. The half-maximal inhibitory concentration (IC50) values highlight the potent antiproliferative effects of this compound in various cancer cell lines.

In Vivo Antitumor Efficacy

Preclinical studies in animal models have corroborated the potent in vitro activity of this compound. In a mouse xenograft model using human oral squamous carcinoma cells (UMSCC-22B), oral administration of this compound led to a significant, dose-dependent inhibition of tumor growth.

| Model | Treatment | Outcome | Reference |

| Mouse Xenograft (UMSCC-22B) | This compound (oral administration) | Up to 89% inhibition of tumor growth | [1][6] |

Table 3: In Vivo Antitumor Activity of this compound.

Activity in Ovarian Cancer Models

The antiproliferative effects of this compound have also been investigated in ovarian cancer cell lines, both as a single agent and in combination with interferon-gamma (IFN-γ).

| Cell Line | Treatment | Concentration | % Cell Growth Inhibition | Reference |

| SKOV-3 | This compound | 2.5 µM | 51% | [2] |

| SKOV-3 | This compound | 5 µM | 53% | [2] |

| SKOV-3 | This compound | 10 µM | 68% | [2] |

| 2774 | This compound | 10 µM | 46% | [2] |

| SKOV-3 | This compound + IFN-γ | 5 µM + 500 U/ml | 81% | [2] |

| 2774 | This compound + IFN-γ | 5 µM + 1000 U/ml | 69% | [2] |

Table 4: Antiproliferative Activity of this compound in Ovarian Cancer Cell Lines. These data suggest a potential synergistic or additive effect when this compound is combined with IFN-γ.[2]

Signaling Pathways of this compound

The primary mechanism of action of this compound is the activation of the retinoic acid receptor (RAR) signaling pathway. This pathway is a well-established regulator of gene transcription.

The Canonical RAR Signaling Cascade

Upon entering the cell, this compound translocates to the nucleus and binds to the ligand-binding domain of an RAR. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. The RAR typically forms a heterodimer with a retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. The recruitment of coactivators initiates the transcription of these target genes, leading to the observed biological effects, such as cell cycle arrest and apoptosis.

Figure 1: this compound Signaling Pathway. This diagram illustrates the mechanism of action of this compound, from cellular uptake to the activation of target gene transcription.

Experimental Protocols

The following sections describe the general methodologies employed in the key studies cited. Please note that detailed, step-by-step protocols are often found in the full-text publications, which may require subscription access.

Receptor Binding Assays (Determination of Kd)

The binding affinity of this compound to RARs and RXRs was likely determined using a competitive radioligand binding assay.

-

Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid) for binding to the receptor.

-

General Procedure:

-

Recombinant RAR and RXR proteins are incubated with a constant concentration of the radiolabeled ligand.

-

Increasing concentrations of unlabeled this compound are added to the incubation mixtures.

-

After reaching equilibrium, the receptor-bound radioactivity is separated from the unbound radioactivity.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The IC50 value is then converted to a dissociation constant (Kd) using the Cheng-Prusoff equation.

-

Figure 2: General workflow for a competitive radioligand binding assay.

Cell Proliferation Assays (Determination of IC50)

The antiproliferative activity of this compound was assessed using cell-based assays to measure the inhibition of cell growth.

-

Principle: Cancer cell lines are treated with various concentrations of this compound, and the number of viable cells is quantified after a specific incubation period.

-

General Procedure:

-

Cancer cells (e.g., UMSCC-22B, SKOV-3) are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 7 days for the ovarian cancer cell lines), a viability reagent (e.g., MTT, SRB) is added.[2]

-

The absorbance is measured, which correlates with the number of viable cells.

-

The data are plotted as cell viability versus this compound concentration, and the IC50 value is calculated.

-

Figure 3: General workflow for a cell proliferation assay.

Conclusion

This compound is a highly potent and selective RAR agonist with significant antiproliferative activity in a range of cancer cell lines and in vivo tumor models. Its well-defined mechanism of action through the RAR signaling pathway provides a strong rationale for its investigation as a potential therapeutic agent. The quantitative data presented in this guide highlight its nanomolar potency. Further research, including the identification of specific downstream target genes and continued evaluation in clinical settings, will be crucial in fully elucidating the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activity of ALRT 1550, a new retinoid, with interferon-gamma on ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel retinoic acid receptor-selective retinoid, this compound, has potent antitumor activity against human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 5. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

ALRT1550: A Technical Guide to Target Receptor Binding and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target receptor binding affinity and mechanism of action of ALRT1550, a potent synthetic retinoid. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the fields of oncology, dermatology, and drug development.

Core Concepts: Target Receptor and Mechanism of Action

This compound is a high-affinity agonist for the Retinoic Acid Receptors (RARs) , a family of nuclear receptors that function as ligand-activated transcription factors. It exhibits strong selectivity for the three RAR subtypes:

-

Retinoic Acid Receptor Alpha (RARα)

-

Retinoic Acid Receptor Beta (RARβ)

-

Retinoic Acid Receptor Gamma (RARγ)

This compound displays significantly lower affinity for the Retinoid X Receptors (RXRs), making it a highly RAR-selective compound.

The primary mechanism of action of this compound involves binding to RARs, which then form heterodimers with RXRs. This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event initiates a cascade of molecular interactions, leading to the recruitment of co-activator or co-repressor proteins, which ultimately modulates the transcription of genes involved in critical cellular processes such as:

-

Cellular Differentiation: Promoting the maturation of cells into more specialized types.

-

Cellular Proliferation: Inhibiting uncontrolled cell growth.

-

Apoptosis: Inducing programmed cell death in abnormal cells.

Furthermore, this compound has been shown to inhibit the activity of Activator Protein 1 (AP-1), a transcription factor implicated in malignant transformation and cell proliferation.

Quantitative Data: Binding Affinity and Potency

The binding affinity of this compound for RARs has been quantified through competitive binding assays, with the dissociation constant (Kd) serving as a key metric of receptor-ligand interaction strength. A lower Kd value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Kd) [nM] | Reference |

| RARα | ~1-4 | [1][2] |

| RARβ | ~1-4 | [1][2] |

| RARγ | ~1-4 | [1][2] |

| RXRα | ~270-556 | [2] |

| RXRβ | ~270-556 | [2] |

| RXRγ | ~270-556 | [2] |

The functional potency of this compound has been assessed through cotransfection assays, which measure the concentration of the compound required to elicit a half-maximal transcriptional response (EC50).

| Receptor Subtype | Transcriptional Activation (EC50) [nM] | Reference |

| RARα | 1.1 | [3] |

| RARβ | 0.7 | [3] |

| RARγ | 1.9 | [3] |

| RXRα | >1000 | [3] |

| RXRβ | >1000 | [3] |

| RXRγ | >1000 | [3] |

The anti-proliferative activity of this compound has been demonstrated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) indicating its potency in inhibiting cell growth.

| Cell Line | Anti-proliferative Activity (IC50) [nM] | Reference |

| UMSCC-22B (Head and Neck Squamous Carcinoma) | 0.22 | [1] |

| Human Breast Cancer Cell Lines | 1 | [3] |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the binding affinity and functional activity of this compound, based on standard practices in the field.

Competitive Radioligand Binding Assay

This assay determines the affinity of this compound for RAR and RXR subtypes by measuring its ability to compete with a radiolabeled ligand for binding to the receptors.

Materials:

-

Receptor Source: Nuclear extracts from cells engineered to express high levels of specific human RAR or RXR subtypes (e.g., Sf9 insect cells infected with baculovirus expression vectors).

-

Radioligand: A tritiated high-affinity RAR or RXR ligand (e.g., [³H]-all-trans-retinoic acid or [³H]-9-cis-retinoic acid).

-

Test Compound: this compound.

-

Assay Buffer: A suitable buffer to maintain protein stability and ligand binding (e.g., Tris-HCl buffer with protease inhibitors).

-

Separation Method: A method to separate bound from free radioligand (e.g., filtration through glass fiber filters).

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

-

Incubation: A constant concentration of the specific RAR or RXR receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Cotransfection Assay (Transcriptional Activation)

This cell-based assay measures the ability of this compound to activate gene transcription through a specific RAR or RXR subtype.

Materials:

-

Cell Line: A suitable mammalian cell line that is readily transfectable and has low endogenous retinoid receptor activity (e.g., CV-1 or HEK293 cells).

-

Expression Plasmids: Plasmids containing the cDNA for the specific human RAR or RXR subtype under the control of a strong constitutive promoter.

-

Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) driven by a promoter containing one or more RAREs.

-

Transfection Reagent: A reagent to facilitate the introduction of plasmid DNA into the cells (e.g., lipofection reagent).

-

Test Compound: this compound.

-

Luminometer or Spectrophotometer: To measure the activity of the reporter gene product.

Procedure:

-

Transfection: The cells are co-transfected with an expression plasmid for a specific RAR or RXR subtype and a RARE-containing reporter plasmid.

-

Treatment: After a recovery period, the transfected cells are treated with varying concentrations of this compound.

-

Incubation: The cells are incubated for a period sufficient to allow for ligand-induced gene expression (e.g., 24-48 hours).

-

Cell Lysis: The cells are lysed to release the cellular contents, including the reporter protein.

-

Reporter Assay: The activity of the reporter protein in the cell lysate is measured using a luminometer or spectrophotometer.

-

Data Analysis: The concentration of this compound that produces a half-maximal induction of reporter gene activity (EC50) is determined by plotting the reporter activity against the logarithm of the this compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by this compound.

Caption: this compound activates the canonical RAR signaling pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

The logical flow of the competitive binding assay is depicted below.

Caption: Workflow for determining this compound binding affinity.

Experimental Workflow: Cotransfection Assay

The following diagram outlines the workflow for the cotransfection assay.

References

- 1. Tumor-suppressive activity of retinoic acid receptor-β in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An oncogenic function of retinoic acid receptor-α in the development of laryngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Retinoic Acid Pathway to Eradicate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

ALRT1550: A Potent Retinoic Acid Receptor Agonist for Gene Expression Regulation in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ALRT1550 is a synthetic retinoid that acts as a potent and selective agonist of the Retinoic Acid Receptors (RARs), a family of ligand-dependent transcription factors. By binding to and activating RARs, this compound initiates a cascade of molecular events that culminate in the regulation of specific gene expression programs. This targeted modulation of gene expression underlies its significant antiproliferative activity in various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathway it modulates. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of RAR agonists in oncology.

Introduction

Retinoids, both natural and synthetic, play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis.[1] Their therapeutic potential, particularly in cancer, has been an area of intense research. This compound emerged from these efforts as a highly potent and selective agonist for the Retinoic Acid Receptors (RARs), with significantly lower affinity for the Retinoid X Receptors (RXRs).[2][3] This selectivity offers the potential for a more targeted therapeutic intervention with a potentially improved safety profile. This guide will delve into the core aspects of this compound, focusing on its role in gene expression regulation and its preclinical antitumor activity.

Mechanism of Action: Regulation of Gene Expression via RAR Signaling

This compound exerts its biological effects by modulating gene expression through the canonical Retinoic Acid Receptor (RAR) signaling pathway.[1][4] RARs are nuclear receptors that, upon ligand binding, function as transcription factors to regulate the expression of target genes.[2][5]

The key steps in the mechanism of action of this compound are as follows:

-

Cellular Uptake and Nuclear Translocation: As a small lipophilic molecule, this compound can cross the cell membrane and enter the cytoplasm. It is then transported to the nucleus.

-

RAR Heterodimerization: In the nucleus, RARs exist as heterodimers with Retinoid X Receptors (RXRs).[2][5]

-

Ligand Binding and Conformational Change: this compound binds to the ligand-binding domain (LBD) of the RAR within the RAR/RXR heterodimer. This binding induces a conformational change in the RAR protein.[1][4]

-

Co-regulator Exchange: In the absence of a ligand, the RAR/RXR heterodimer is typically bound to co-repressor proteins, which inhibit gene transcription. The conformational change induced by this compound binding leads to the dissociation of these co-repressors and the recruitment of co-activator proteins.[1][4]

-

Transcriptional Activation: The co-activator complex, which often includes histone acetyltransferases (HATs), modifies chromatin structure, making the DNA more accessible for transcription. This complex then recruits RNA polymerase II and other components of the transcriptional machinery to the promoter region of target genes.

-

Regulation of Target Gene Expression: This process leads to the upregulation or downregulation of specific genes that contain Retinoic Acid Response Elements (RAREs) in their promoter regions. These genes are involved in critical cellular processes such as cell cycle control and apoptosis.[1][6]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound, demonstrating its high potency and antiproliferative efficacy.

Table 1: Binding Affinity of this compound for Retinoid Receptors

| Receptor Subtype | Binding Affinity (Kd, nM) | Reference |

| RARs | ~ 1-4 | [2][3] |

| RXRs | ~ 270-556 | [2][3] |

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference | | --- | --- | --- | | UMSCC-22B | Squamous Cell Carcinoma | 0.22 | | | ME-180 | Cervical Cancer | 1 |[7] |

Table 3: Representative Target Genes Regulated by RAR Agonists like this compound

| Gene | Biological Process | Expected Regulation |

| p21 (CDKN1A) | Cell Cycle Arrest | Upregulation |

| p27 (CDKN1B) | Cell Cycle Arrest | Upregulation |

| Caspase 9 (CASP9) | Apoptosis | Upregulation |

| RARβ | RAR Signaling (Feedback) | Upregulation |

| Cyclin D1 (CCND1) | Cell Cycle Progression | Downregulation |

| Bcl-2 | Apoptosis Inhibition | Downregulation |

Note: Specific fold-change data for this compound is not publicly available. This table represents a compilation of well-established target genes of RAR signaling and their expected regulation by an RAR agonist.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the RAR signaling pathway modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound-mediated RAR signaling pathway.

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These are generalized protocols based on standard laboratory techniques.

Radioligand Binding Assay for RAR Affinity

This protocol is designed to determine the binding affinity (Kd) of this compound for Retinoic Acid Receptors.

Materials:

-

Recombinant human RARα, RARβ, and RARγ proteins

-

[³H]-all-trans retinoic acid (³H-ATRA) as the radioligand

-

This compound (unlabeled)

-

Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT, 10 mM sodium molybdate)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled this compound in binding buffer.

-

In a 96-well plate, combine the recombinant RAR protein, a fixed concentration of ³H-ATRA (typically at or below its Kd), and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled this compound. For non-specific binding, include a high concentration of unlabeled ATRA.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 4-16 hours).

-

Transfer the reaction mixture to a 96-well filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value for this compound by non-linear regression analysis of the competition binding data.

Cell Proliferation Assay (MTS/MTT Assay)

This protocol measures the antiproliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., UMSCC-22B, ME-180)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value of this compound by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol assesses the in vivo antitumor efficacy of this compound in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Harvest the cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at various doses, and the vehicle to the control group, according to a predetermined schedule (e.g., daily for 21 days).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (width)² x length / 2).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of this compound.

Conclusion

This compound is a potent and selective RAR agonist that demonstrates significant antiproliferative activity in preclinical cancer models. Its mechanism of action is centered on the targeted regulation of gene expression through the RAR signaling pathway, leading to cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other RAR modulators in oncology. While early clinical development appears to have been discontinued, the robust preclinical profile of this compound underscores the continued relevance of targeting the RAR pathway in the development of novel cancer therapies.

References

- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 3. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. youtube.com [youtube.com]

- 6. Agonist and antagonist of retinoic acid receptors cause similar changes in gene expression and induce senescence-like growth arrest in MCF-7 breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

Methodological & Application

ALRT1550: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALRT1550 is a potent and selective synthetic retinoid that acts as an agonist for the retinoic acid receptors (RARs). It has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models. This document provides detailed protocols for the synthesis of this compound, along with summaries of its mechanism of action and preclinical data to support further research and drug development efforts.

Mechanism of Action

This compound is a selective agonist for the retinoic acid receptors (RARs), which are nuclear hormone receptors that function as ligand-activated transcription factors. Upon binding to RARs, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. The RARs typically form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. The activation of these genes leads to the regulation of cellular processes such as proliferation, differentiation, and apoptosis.[1][2]

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Preclinical Data

Binding Affinity

This compound exhibits high and selective binding affinity for the retinoic acid receptors (RARs) compared to the retinoid X receptors (RXRs).

| Receptor | Binding Affinity (Kd, nM) |

| RARs | ~1-4[1][3] |

| RXRs | ~270-556[1] |

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| UMSCC-22B | Squamous Cell Carcinoma | 0.22[1][3] |

| SKOV-3 | Ovarian Cancer | 2500 (51% inhibition at 2.5 µM)[2] |

| 2774 | Ovarian Cancer | >10000 (46% inhibition at 10 µM)[2] |

In Vivo Efficacy: Human Oral Squamous Carcinoma Xenograft Model

Oral administration of this compound significantly inhibited tumor growth in a dose-dependent manner in a nude mouse xenograft model using UMSCC-22B cells.

| Dose (µg/kg/day) | Tumor Growth Inhibition (%) |

| 3 | Not specified, dose-dependent effect observed |

| 30 | 72 ± 3 (for established tumors) |

| 75 | Up to 89 |

Synthesis Protocol

The synthesis of this compound, chemically known as (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid, can be performed starting from commercially available 3,5-di-tert-butylbenzoic acid. The following is a representative protocol based on published literature.

Synthesis Workflow Diagram

Caption: this compound synthesis workflow.

Materials and Reagents

-

3,5-di-tert-butylbenzoic acid

-

Oxalyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine

-

Dichloromethane (DCM)

-

Diethyl ether

-

Magnesium turnings

-

Iodomethane-d3 (for labeled synthesis)

-

Appropriate phosphonate ylide or phosphonium salt for chain extension

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Protocol

Step 1: Synthesis of the Weinreb Amide Precursor

-

To a solution of 3,5-di-tert-butylbenzoic acid in dichloromethane (DCM), add oxalyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of N,O-dimethylhydroxylamine hydrochloride and pyridine in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Weinreb amide.

Step 2: Grignard Reaction to Form the Key Ketone Intermediate

-

Prepare a Grignard reagent by adding a solution of the appropriate alkyl halide (e.g., iodomethane for the unlabeled synthesis) in diethyl ether to a suspension of magnesium turnings in diethyl ether.

-

Add a solution of the Weinreb amide from Step 1 in diethyl ether to the Grignard reagent at 0 °C.

-

Stir the reaction at room temperature for 3 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the ketone intermediate.

Step 3: Chain Extension to this compound

-

Prepare the appropriate phosphonate ylide by treating the corresponding phosphonate ester with a strong base (e.g., sodium hydride) in tetrahydrofuran (THF).

-

Add a solution of the ketone intermediate from Step 2 in THF to the ylide solution at low temperature (e.g., -78 °C).

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the ester of this compound.

-

Hydrolyze the ester to the carboxylic acid (this compound) using standard procedures (e.g., lithium hydroxide in THF/water).

-

Acidify the reaction mixture with HCl and extract the product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain pure this compound.

Note: This is a generalized protocol. Researchers should consult the primary literature for specific reaction conditions, stoichiometry, and characterization data. Safety precautions should be taken when handling all reagents, especially oxalyl chloride, strong bases, and flammable solvents. All reactions should be carried out in a well-ventilated fume hood.

References

- 1. A novel retinoic acid receptor-selective retinoid, this compound, has potent antitumor activity against human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of ALRT 1550, a new retinoid, with interferon-gamma on ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for ALRT1550 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALRT1550 is a potent and selective synthetic retinoid that acts as an agonist for the Retinoic Acid Receptors (RARs).[1] As a member of the retinoid family, this compound plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis by binding to and activating RARs.[2][3] These receptors, which are ligand-dependent transcription factors, form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4][5] this compound has demonstrated significantly higher potency in inhibiting cell proliferation compared to all-trans retinoic acid (ATRA) in certain cancer cell lines.[1]

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological effects on cancer cells.

Data Presentation: Anti-Proliferative Activity of this compound

The following table summarizes the reported growth inhibitory effects of this compound on human ovarian cancer cell lines after 7 days of treatment.

| Cell Line | Concentration (µM) | % Growth Inhibition |

| SKOV-3 | 2.5 | 51%[1] |

| 5.0 | 53%[1] | |

| 10.0 | 68%[1] | |

| 2774 | 10.0 | 46%[1] |

Signaling Pathway

The binding of this compound to the Retinoic Acid Receptor (RAR) initiates a cascade of molecular events that ultimately leads to changes in gene expression, affecting cell fate. The simplified signaling pathway is depicted below.

Experimental Protocols

1. General Cell Culture and Maintenance

This protocol outlines basic procedures for thawing, passaging, and cryopreserving cancer cell lines for use in experiments with this compound.

-

1.1. Thawing Cryopreserved Cells

-

Rapidly thaw the cryovial in a 37°C water bath.

-

Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Transfer the cell suspension to an appropriate culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

1.2. Passaging Adherent Cells

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer with sterile PBS.

-

Add an appropriate volume of a dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C until cells detach.

-

Neutralize the dissociation reagent with complete growth medium.

-

Collect the cell suspension and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate at the desired density in new culture vessels.

-

-

1.3. Cryopreservation of Cells

-

Harvest and count the cells.

-

Centrifuge the cell suspension and resuspend the pellet in a cryopreservation medium (e.g., complete growth medium with 10% DMSO and 20% FBS) at the desired cell density.

-

Aliquot the cell suspension into cryovials.

-

Place the vials in a controlled-rate freezing container and store at -80°C overnight.

-

Transfer the vials to liquid nitrogen for long-term storage.

-

2. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

-

2.1. Materials

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete growth medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader

-

-

2.2. Protocol

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

3. Western Blotting for RAR Target Gene Expression

This protocol is to analyze changes in the expression of proteins downstream of RAR activation following this compound treatment. Potential target proteins to investigate include those involved in cell cycle control (e.g., Cyclin D1, p21, p27), apoptosis (e.g., Caspase-9, Bcl-2 family proteins), and differentiation markers specific to the cell line used.

-

3.1. Materials

-

6-well plates or larger culture dishes

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., anti-Cyclin D1, anti-p21, anti-Caspase-9) and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

3.2. Protocol

-

Plate cells and treat with this compound at various concentrations and time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities relative to the loading control.

-

References

- 1. Activity of ALRT 1550, a new retinoid, with interferon-gamma on ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cell-Specific Interaction of Retinoic Acid Receptors with Target Genes in Mouse Embryonic Fibroblasts and Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic activation of retinoic acid (RA)-responsive genes and induction of embryonal carcinoma cell differentiation by an RA receptor alpha (RAR alpha)-, RAR beta-, or RAR gamma-selective ligand in combination with a retinoid X receptor-specific ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

ALRT1550: Application Notes and Protocols for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALRT1550 is a potent and selective agonist of the retinoic acid receptors (RARs) with demonstrated antiproliferative activity.[1][2][3] As a synthetic retinoid, it exhibits high binding affinity for RARs (Kd values of approximately 1-4 nM) while displaying low affinity for retinoid X receptors (RXRs).[1][2] Preclinical studies have highlighted its potential as an antitumor agent, particularly in squamous cell carcinoma.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models based on published data.

Data Presentation

In Vitro Potency

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| UMSCC-22B | Human Oral Squamous Carcinoma | 0.22 ± 0.1 | [1][2] |

In Vivo Efficacy in Human Oral Squamous Carcinoma Xenograft Model

| Treatment Group | Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| This compound | 3-75 µg/kg | Oral | Daily, 5 days/week | Up to 89 (dose-dependent) | [1][2] |

| This compound (established tumors) | 30 µg/kg | Oral | Daily, 5 days/week | 72 ± 3 | [1][2] |

| 9-cis-Retinoic Acid (comparator) | 30 mg/kg | Oral | Daily, 5 days/week | 73 ± 5 | [1][2] |

Note: The therapeutic index for this compound in this model was reported to be approximately 17, indicating a significant window between the effective dose and the dose causing symptoms of hypervitaminosis A.[1][2]

Signaling Pathway

This compound, as a retinoic acid receptor (RAR) agonist, modulates gene transcription to exert its antiproliferative effects. The simplified signaling pathway is as follows:

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

In Vivo Xenograft Model for Human Oral Squamous Carcinoma

This protocol is based on the methodology described in the study by Shalinsky et al., 1997.[1][2]

1. Cell Culture:

-

Culture UMSCC-22B human oral squamous carcinoma cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells during the logarithmic growth phase for tumor implantation.

2. Animal Model:

-

Use athymic nude mice (e.g., NU/NU).

-

Acclimatize animals for at least one week before the start of the experiment.

-

House animals in a specific pathogen-free environment.

3. Tumor Implantation:

-

Resuspend harvested UMSCC-22B cells in a suitable sterile medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension (e.g., 5 x 106 cells in 0.1 mL) into the flank of each mouse.

4. Drug Preparation and Administration:

-

Prepare this compound in a vehicle suitable for oral administration (the original study does not specify the vehicle, so a common vehicle like corn oil or a solution with a small percentage of DMSO and PEG could be tested for solubility and stability).

-

For dose-response studies, prepare a range of concentrations (e.g., to deliver 3, 10, 30, and 75 µg/kg).

-

Administer the prepared this compound solution or vehicle control orally (e.g., by gavage) to the mice.

-

Dosing should be performed daily, five days a week.

5. Study Design:

-

Prophylactic Model:

-

Randomize mice into treatment and control groups (n ≥ 5 per group) three days after tumor cell implantation.

-

Initiate dosing as per the schedule.

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Monitor animal body weight and overall health status.

-

-

Established Tumor Model:

-

Allow tumors to grow to a palpable size (e.g., approximately 100 mm3).

-

Randomize mice into treatment and control groups.

-

Initiate dosing with the desired concentration (e.g., 30 µg/kg) or vehicle.

-

Monitor tumor growth and animal health as described above.

-

6. Endpoint and Data Analysis:

-

The study can be terminated when tumors in the control group reach a predetermined size or at a specific time point.

-

At the end of the study, euthanize the animals and excise the tumors.

-

Weigh the tumors.

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

-

Perform statistical analysis to determine the significance of the observed differences.

Experimental Workflow Diagram

References

Application Notes and Protocols for ALRT1550

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

ALRT1550 is a potent and selective synthetic retinoid that acts as a retinoic acid receptor (RAR) agonist. It has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models. These application notes provide detailed protocols for the preparation and handling of this compound solutions and an overview of its stability and mechanism of action.

II. Physicochemical Properties and Storage

A summary of the key physicochemical properties and storage recommendations for this compound is provided in the table below.

| Property | Data |

| Chemical Name | (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid |

| Molecular Formula | C₂₃H₃₂O₂ |

| Molecular Weight | 340.5 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage of Solid | Short-term (days to weeks): 0 - 4°C, dark.Long-term (months to years): -20°C, dark. |

| Shelf Life of Solid | >2 years if stored properly. |

III. This compound Solution Preparation and Stability

A. Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Determine the desired stock concentration. A common starting concentration for a stock solution is 10 mM.

-

Calculate the required amount of this compound.

-

Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

Example for 1 mL of a 10 mM stock: 10 mM x 1 mL x 340.5 g/mol = 3.405 mg

-

-

Weigh the this compound powder accurately using a calibrated analytical balance in a sterile environment.

-

Add the appropriate volume of DMSO to the vial containing the this compound powder.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for long-term storage.

B. In Vitro Working Solution Preparation

Objective: To prepare diluted solutions of this compound in cell culture medium for in vitro experiments.

Materials:

-

This compound stock solution in DMSO

-

Sterile cell culture medium

-

Sterile serological pipettes and pipette tips

Protocol:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Determine the final desired concentrations for your experiment. Published studies have used concentrations ranging from 0.1 µM to 10 µM.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a multi-step dilution to ensure accuracy and to minimize the final DMSO concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.

-

-

Example Dilution Series (for a final volume of 1 mL):

-

To prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

For lower concentrations, perform subsequent dilutions from the 10 µM working solution.

-

-

Add the final working solutions to your cell cultures. Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.

C. In Vivo Formulation Preparation (for Oral Gavage)

Objective: To prepare a formulation of this compound suitable for oral administration in mice.

Materials:

-

This compound powder

-

DMSO

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline (0.9% NaCl)

-

Sterile tubes for preparation and storage

Protocol:

-

Determine the required dose and final concentration of this compound for your in vivo study.

-

A common vehicle formulation for poorly water-soluble compounds for oral gavage in mice is a co-solvent system. A typical formulation consists of:

-

5-10% DMSO

-

40% PEG300

-

5% Tween 80

-

45-50% Saline

-

-

Preparation Steps: a. Weigh the required amount of this compound. b. Dissolve the this compound in DMSO first. c. Add PEG300 and Tween 80 and mix thoroughly. d. Slowly add the saline while vortexing to form a clear solution or a stable suspension.

-

Administer the formulation to mice via oral gavage. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg).

-

Prepare the formulation fresh daily due to the potential for precipitation and degradation.

D. Solution Stability

Based on the stability of similar retinoids in solution, the following recommendations are provided for this compound solutions.

| Solution Type | Storage Temperature | Recommended Shelf Life |

| DMSO Stock | -20°C | Prepare fresh. If stored, use within a few days and protect from light. |

| In Vitro Working | Room Temperature | Use immediately after preparation. |

| In Vivo Formulation | Room Temperature | Prepare fresh daily and use immediately. |

IV. Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating Retinoic Acid Receptors (RARs), which are nuclear hormone receptors. Upon ligand binding, RARs form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the modulation of gene transcription. This ultimately affects cellular processes such as proliferation, differentiation, and apoptosis.

Caption: this compound signaling pathway.

V. Experimental Workflows

The following diagram illustrates a general workflow for preparing and using this compound solutions in experimental settings.

Caption: Experimental workflow for this compound.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental systems. Always handle this compound and DMSO with appropriate personal protective equipment in a suitable laboratory environment.

ALRT1550 for Retinoic Acid Receptor Binding Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALRT1550 is a high-affinity synthetic retinoid that acts as a selective agonist for Retinoic Acid Receptors (RARs). RARs are nuclear hormone receptors that play a crucial role in regulating gene transcription involved in cellular growth, differentiation, and apoptosis.[1] Comprising three subtypes, RARα, RARβ, and RARγ, these receptors are significant targets in drug discovery, particularly in oncology and dermatology. This compound's selectivity for RARs over Retinoid X Receptors (RXRs) makes it a valuable tool for investigating RAR-specific signaling pathways and for the development of targeted therapeutics. This document provides detailed application notes and protocols for utilizing this compound in retinoic acid receptor binding assays.

Data Presentation

This compound exhibits high-affinity binding to the retinoic acid receptor family and displays significant selectivity over the retinoid X receptor family. The binding affinities are summarized in the table below.

| Receptor Family | Ligand | Parameter | Value (nM) |

| Retinoic Acid Receptors (RARs) | This compound | K_d_ | ~ 1 - 4[2] |

| Retinoid X Receptors (RXRs) | This compound | K_d_ | ~ 270 - 556[2] |

Signaling Pathway

Retinoic acid receptors mediate their effects by forming heterodimers with retinoid X receptors, which then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.

Experimental Protocols

Competitive Radioligand Binding Assay for RARs using [³H]this compound

This protocol describes a competitive binding assay to determine the affinity of test compounds for retinoic acid receptors using tritiated this compound ([³H]this compound) as the radioligand. The assay measures the ability of a test compound to displace [³H]this compound from RARs.

Materials:

-

[³H]this compound: (Specific activity will vary, to be determined for each batch)

-

Unlabeled this compound: For determination of non-specific binding.

-

Recombinant Human RARα, RARβ, or RARγ: Commercially available.

-

Assay Buffer: Tris-HCl (50 mM, pH 7.4), KCl (100 mM), MgCl₂ (5 mM), DTT (1 mM), and 0.1% BSA.

-

Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).

-

96-well plates: Non-treated, clear bottom.

-

Glass fiber filters: (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of [³H]this compound in ethanol. Dilute to the desired working concentration (e.g., 1-5 nM) in assay buffer. The final concentration should be at or below the K_d_ of [³H]this compound for the RAR subtype being tested.

-

Prepare a stock solution of unlabeled this compound (e.g., 1 mM in ethanol) for determining non-specific binding.

-

Prepare serial dilutions of the test compounds in the assay buffer. The final solvent concentration in the assay should be kept constant and low (e.g., <1%).

-